molecular formula C12H12N2O3 B2358449 5-(Phenoxymethyl)furan-2-carbohydrazide CAS No. 757193-60-5

5-(Phenoxymethyl)furan-2-carbohydrazide

Cat. No.: B2358449
CAS No.: 757193-60-5
M. Wt: 232.239
InChI Key: DWKKGVSUBJSFCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Phenoxymethyl)furan-2-carbohydrazide is a chemical compound with the molecular formula C12H12N2O3 and a molecular weight of 232.24 g/mol . It is identified by the CAS Number 757193-60-5 . This organohydrazide belongs to a class of carbohydrazide derivatives, which are widely utilized as key intermediates in the synthesis of various heterocyclic compounds and active molecules for research . The core research value of this compound lies in its role as a versatile building block for the synthesis of other complex structures. Carbohydrazide scaffolds are frequently employed in the development of novel 1,3,4-oxadiazole derivatives . These heterocyclic compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, which have been explored for potential applications such as anticancer agents . The phenoxymethylfuran moiety adds specific steric and electronic properties, making it a valuable precursor for structure-activity relationship (SAR) studies. This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers handling this compound should consult its Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols. The product may require cold-chain transportation to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(phenoxymethyl)furan-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c13-14-12(15)11-7-6-10(17-11)8-16-9-4-2-1-3-5-9/h1-7H,8,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKKGVSUBJSFCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Furan Carbohydrazide Derivatives

Established Synthetic Routes to 5-(Phenoxymethyl)furan-2-carbohydrazide and Analogues

The traditional synthesis of this compound is a sequential process that involves the formation and functionalization of the furan (B31954) ring, followed by the introduction of the phenoxymethyl (B101242) moiety and subsequent conversion to the final carbohydrazide (B1668358).

Precursor Synthesis and Furan Ring Functionalization (e.g., from furan-2-carboxylic acid, furan-2-carbaldehyde)

The journey towards this compound often begins with readily available furan precursors such as furan-2-carboxylic acid or furan-2-carbaldehyde. A key intermediate in this synthesis is 5-(chloromethyl)furfural (CMF), which can be derived from biomass. CMF can be oxidized to 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC) using reagents like tert-butyl hypochlorite. This acid chloride is then esterified, for example with ethanol, to yield ethyl 5-(chloromethyl)furan-2-carboxylate, a crucial building block for the introduction of the phenoxymethyl group escholarship.org.

Alternatively, furan-2-carbaldehyde can be functionalized at the 5-position through various methods, including chloromethylation, to provide a reactive handle for subsequent transformations. The aldehyde group can then be oxidized to a carboxylic acid or an ester, setting the stage for hydrazide formation.

The following table summarizes the key precursors and their transformations:

PrecursorIntermediateReagents and ConditionsReference
5-(Chloromethyl)furfural (CMF)5-(Chloromethyl)furan-2-carbonyl chloride (CMFCC)tert-Butyl hypochlorite escholarship.org
5-(Chloromethyl)furan-2-carbonyl chloride (CMFCC)Ethyl 5-(chloromethyl)furan-2-carboxylateEthanol escholarship.org
Furan-2-carbaldehyde5-Substituted furan-2-carbaldehydesVarious functionalization reactions
Furan-2-carboxylic acidFuran-2-carboxylate estersEsterification (e.g., alcohol, acid catalyst)

Hydrazide Formation Reactions and Condensation Processes

The formation of the hydrazide moiety is a critical step in the synthesis of this compound. This is typically achieved through the hydrazinolysis of a corresponding furan-2-carboxylate ester. The reaction involves treating the ester, in this case, ethyl 5-(phenoxymethyl)furan-2-carboxylate, with hydrazine (B178648) hydrate (N₂H₄·H₂O).

The general reaction is as follows:

R-COOR' + N₂H₄·H₂O → R-CONHNH₂ + R'OH + H₂O

This reaction is usually carried out in a suitable solvent, such as ethanol or isopropanol, and may be heated to drive the reaction to completion. The resulting carbohydrazide often precipitates from the reaction mixture upon cooling and can be isolated by filtration. This method is widely applicable for the synthesis of various carbohydrazide derivatives ajgreenchem.com.

Strategies for Introducing Phenoxymethyl Moieties and Related Substituents

The introduction of the phenoxymethyl group onto the furan ring is a key step in the synthesis of the target molecule. A common and effective method for this transformation is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion.

In the context of synthesizing this compound, the precursor ethyl 5-(chloromethyl)furan-2-carboxylate is reacted with sodium phenoxide. The sodium phenoxide is typically prepared in situ by treating phenol with a base such as sodium hydroxide or sodium ethoxide.

The reaction proceeds as follows:

Phenol + NaOH → Sodium Phenoxide + H₂O

Ethyl 5-(chloromethyl)furan-2-carboxylate + Sodium Phenoxide → Ethyl 5-(phenoxymethyl)furan-2-carboxylate + NaCl

This Sₙ2 reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone to facilitate the nucleophilic attack. The resulting ethyl 5-(phenoxymethyl)furan-2-carboxylate is the direct precursor to the final hydrazide product doubtnut.com.

Advanced and Sustainable Synthetic Approaches for Furan-Based Scaffolds

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. This is particularly relevant for the synthesis of furan-based compounds, many of which can be derived from renewable biomass resources.

Green Chemistry Protocols for Furan Derivatives

Green chemistry principles are increasingly being applied to the synthesis of furan derivatives to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. One promising approach is the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter time frames compared to conventional heating methods. For instance, the Paal-Knorr furan synthesis, a classic method for preparing furans from 1,4-dicarbonyl compounds, has been successfully adapted to microwave conditions, offering a rapid and efficient route to substituted furans organic-chemistry.orgwikipedia.orgacs.orgunisi.itorganic-chemistry.org.

Another green approach involves the use of biocatalysis. Enzymes and whole-cell systems are being explored for the selective transformation of biomass-derived feedstocks into valuable furan platform chemicals. For example, enzymatic oxidation of 5-(hydroxymethyl)furfural (HMF) can lead to the formation of 2,5-furandicarboxylic acid (FDCA), a key monomer for bio-based polymers. These biocatalytic processes operate under mild conditions and offer high selectivity, reducing the need for harsh chemical reagents acs.orgresearchgate.netmdpi.comfrontiersin.orgmorressier.com.

Application of Catalytic Systems in Furan Synthesis

The development of novel catalytic systems is at the forefront of sustainable furan chemistry. Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused, which is a key principle of green chemistry. Various solid acid and metal catalysts have been developed for the conversion of carbohydrates and their derivatives into furan compounds frontiersin.orgresearchgate.netresearchgate.netacs.orgnih.gov. For example, zeolites and supported metal nanoparticles have shown high activity and selectivity in the dehydration of sugars to HMF and the subsequent conversion of HMF to other valuable furan derivatives frontiersin.orgorganic-chemistry.org.

The following table summarizes some advanced catalytic approaches for furan synthesis:

Catalytic ApproachDescriptionAdvantages
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate chemical reactions.Faster reaction times, higher yields, cleaner reactions.
Biocatalysis Employs enzymes or whole-cell systems to perform chemical transformations.High selectivity, mild reaction conditions, environmentally friendly.
Heterogeneous Catalysis Uses solid catalysts that are in a different phase from the reactants.Easy separation and reusability of the catalyst, continuous processing.
Chemo-enzymatic Cascades Combines chemical and enzymatic reaction steps in a single pot.Increased efficiency, reduced waste, streamlined synthesis.

Multi-component Reactions in the Construction of Furan-Carbohydrazide Frameworks

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. chemistryjournal.net These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity from simple starting materials. nih.gov While direct one-pot synthesis of a furan-carbohydrazide via an MCR is not commonly reported, MCRs are instrumental in constructing the core furan-carboxamide or furan-carboxylate scaffold, which can then be readily converted to the target carbohydrazide.

Prominent isocyanide-based MCRs, such as the Ugi and Passerini reactions, are powerful tools for creating diverse carboxamide structures. nih.govyoutube.com The Ugi four-component reaction (Ugi-4CR) brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to yield an α-acetamido carboxamide derivative. nih.govacs.org By employing a furan-based aldehyde or carboxylic acid, this reaction can be adapted to build the furan-2-carboxamide backbone. Similarly, the Passerini three-component reaction (P-3CR) combines an aldehyde, a carboxylic acid, and an isocyanide to furnish an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org These products can serve as advanced precursors to the desired carbohydrazide framework through subsequent chemical modifications, such as the hydrazinolysis of an ester or amide derivative.

MCR TypeComponentsTypical ProductRelevance to Furan-Carbohydrazide Synthesis
Ugi Reaction Aldehyde, Amine, Carboxylic Acid, Isocyanideα-Acetamido carboxamide nih.govConstruction of furan-2-carboxamide frameworks when a furan aldehyde or acid is used.
Passerini Reaction Aldehyde, Carboxylic Acid, Isocyanideα-Acyloxy carboxamide wikipedia.orgSynthesis of furan-containing α-acyloxy carboxamides as precursors.

Chemical Reactivity and Derivatization Potential of the this compound Scaffold

Reactivity of the Hydrazide Functional Group (e.g., nucleophilic reactions, cyclization)

The carbohydrazide moiety (-CONHNH₂) is a versatile functional group renowned for its nucleophilic character and its utility as a building block in heterocyclic synthesis. The terminal amino group (-NH₂) is highly nucleophilic, enabling a wide range of chemical transformations.

One of the most common reactions is condensation with aldehydes and ketones. In the presence of a catalytic amount of acid, this compound reacts with various carbonyl compounds to form the corresponding N'-substituted hydrazones (Schiff bases). nih.gov This reaction proceeds readily and is a key step in the synthesis of many biologically active molecules. For instance, the reaction of furan-2-carbohydrazide (B108491) with 2-fluorobenzaldehyde in refluxing ethanol yields (E)-N′-(2-Fluorobenzylidene)furan-2-carbohydrazide. nih.gov

ReactantConditionsProduct
Aldehydes (e.g., benzaldehyde)Ethanol, refluxN'-Benzylidenefuran-2-carbohydrazone
Ketones (e.g., acetone)Acid catalystN'-(Propan-2-ylidene)furan-2-carbohydrazone
AroylhydrazinesCondensationHydrazones researchgate.net

The hydrazide group is also a pivotal precursor for the construction of various heterocyclic systems, which is a direct consequence of its nucleophilicity and ability to undergo cyclocondensation reactions. mdpi.com These transformations are detailed further in section 2.3.3.

Transformations of the Furan Heterocyclic Ring

The furan ring is an electron-rich aromatic heterocycle, making it more reactive towards electrophiles than benzene (B151609). chemicalbook.compearson.com Electrophilic aromatic substitution on an unsubstituted furan preferentially occurs at the C2 position, followed by the C5 position, due to the superior stabilization of the resulting carbocation intermediate. quora.comquora.com

The furan ring can also function as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. tudelft.nl The presence of the electron-withdrawing carbohydrazide group at the C2 position generally reduces the diene character of the furan ring, making such cycloadditions more challenging compared to electron-rich furans. nih.gov

Formation of Hybrid Heterocyclic Systems via Cyclization Reactions

The carbohydrazide moiety of this compound is an excellent synthon for building a variety of fused and appended heterocyclic systems. These cyclization reactions typically involve the reaction of the hydrazide with a bifunctional reagent, leading to the formation of stable five- or six-membered rings.

Synthesis of 1,3,4-Oxadiazoles: One of the most common transformations is the conversion of carbohydrazides into 1,3,4-oxadiazoles. This can be achieved by reacting the hydrazide with carbon disulfide in a basic medium, which, after alkylation and cyclization, yields a 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol derivative. Alternatively, oxidative cyclization of N'-aroylhydrazides (formed by reacting the carbohydrazide with an acyl chloride) using dehydrating agents like phosphorus oxychloride is a direct route to 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov Another method involves reacting the hydrazide with aroylhydrazines to form hydrazones, which then undergo oxidative cyclization to yield 1,3,4-oxadiazole derivatives. researchgate.net

Synthesis of Pyrazoles: Pyrazole rings can be constructed by the cyclocondensation of the carbohydrazide with 1,3-dicarbonyl compounds, such as acetylacetone or ethyl acetoacetate. nih.gov The reaction typically proceeds by initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the substituted pyrazole. youtube.com

Synthesis of 1,2,4-Triazoles: 1,2,4-Triazole systems can be synthesized from furan-carbohydrazide precursors. A common method involves reacting the hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate. Subsequent cyclization of the thiosemicarbazide in the presence of a base or an alkylating agent leads to the formation of the 1,2,4-triazole ring. chemistryjournal.net Another route involves the reaction with carbon disulfide and hydrazine hydrate. scispace.com

Synthesis of Thiazoles: Thiazole derivatives can be prepared via the Hantzsch thiazole synthesis. mdpi.com This involves the reaction of a thiosemicarbazide (derived from the furan-carbohydrazide) with an α-halocarbonyl compound, such as chloroacetone or an ethyl bromoacetate derivative. nih.govpharmaguideline.com The reaction proceeds through initial S-alkylation followed by cyclization and dehydration.

Target HeterocycleReagentsGeneral ConditionsResulting System
1,3,4-Oxadiazole 1. CS₂, KOH 2. Hydrazine HydrateEthanolic reflux4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol mdpi.com
1,3,4-Oxadiazole Aroylhydrazines, Chloramine-TEthanol, reflux2-(Furan-2-yl)-5-aryl-1,3,4-oxadiazole researchgate.net
Pyrazole 1,3-Dicarbonyl compounds (e.g., acetylacetone)Reflux in suitable solvent (e.g., ethanol)1-(Furan-2-carbonyl)-3,5-dimethyl-1H-pyrazole nih.gov
1,2,4-Triazole Phenyl isothiocyanate, then NaOHTwo-step reaction, heating4-Phenyl-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione chemistryjournal.net
Thiazole Thiosemicarbazide, then α-HaloketoneHantzsch Synthesis2-Amino-4-substituted-thiazole derivatives nih.govresearchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization

Application of Spectroscopic Techniques for Molecular Structure Determination

Spectroscopy is a cornerstone in the structural analysis of organic compounds, offering detailed insights into the molecular framework, functional groups, and electronic systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for mapping the carbon and proton framework of a molecule. For 5-(Phenoxymethyl)furan-2-carbohydrazide, ¹H and ¹³C NMR spectra would provide definitive evidence for its structure by identifying the chemical environment of each nucleus.

In the ¹H NMR spectrum, distinct signals would correspond to the protons of the furan (B31954) ring, the phenoxy group, the methylene (B1212753) bridge (-CH₂-), and the hydrazide moiety (-CONHNH₂). The furan protons typically appear as doublets in the aromatic region. The protons of the monosubstituted phenyl ring would exhibit signals in the aromatic region, with multiplicities depending on their positions. The methylene protons would likely appear as a singlet, while the hydrazide group would show two signals: a broad singlet for the -NH₂ protons and another for the -NH proton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Furan H-3 6.5-7.2 110-120
Furan H-4 6.4-6.8 108-115
Phenyl H (ortho, meta, para) 6.9-7.4 115-160
Methylene (-OCH₂-) ~5.1 60-70
Amide (-CONH-) 8.0-10.0 -
Amine (-NH₂) 4.0-5.0 -
Furan C-2 - 145-155
Furan C-3 - 110-120
Furan C-4 - 108-115
Furan C-5 - 150-160
Carbonyl (-C=O) - 160-170
Phenyl C - 115-160

Note: Predicted values are based on typical ranges for similar functional groups and structures.

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands confirming the presence of its key functional groups.

Key expected vibrational frequencies include:

N-H Stretching: The hydrazide group's N-H bonds would produce absorption bands in the range of 3200-3400 cm⁻¹. The presence of multiple bands in this region can indicate symmetric and asymmetric stretching of the -NH₂ group. mdpi.com

C-H Stretching: Aromatic C-H stretching from the furan and phenyl rings would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene bridge would be observed just below 3000 cm⁻¹.

C=O Stretching: A strong absorption band for the carbonyl (amide I band) of the hydrazide group is expected around 1640-1680 cm⁻¹. mdpi.com The position of this band is sensitive to hydrogen bonding; intermolecular hydrogen bonding typically shifts the absorption to a lower wavenumber.

N-H Bending: The N-H bending vibration (amide II band) is expected in the region of 1580-1620 cm⁻¹. mdpi.com

C-O Stretching: Asymmetric and symmetric stretching vibrations for the ether linkage (Ar-O-CH₂) and the furan ring's C-O-C bond would result in strong bands between 1000-1300 cm⁻¹. researchgate.net

The positions and shapes of the N-H and C=O bands can provide valuable information about the extent and nature of hydrogen bonding in the solid state. rsc.org

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretching Hydrazide (-NH, -NH₂) 3200-3400
C-H Stretching Aromatic (Furan, Phenyl) 3000-3100
C-H Stretching Aliphatic (-CH₂-) 2850-2960
C=O Stretching (Amide I) Hydrazide (-CONH-) 1640-1680
N-H Bending (Amide II) Hydrazide (-CONH-) 1580-1620
C=C Stretching Aromatic (Furan, Phenyl) 1450-1600
C-O Stretching Ether, Furan 1000-1300

Note: Values are typical ranges and can be influenced by the molecular environment.

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of a molecule by measuring the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is dominated by electronic transitions within its conjugated systems.

Table 3: Expected Electronic Transitions for this compound

Transition Type Chromophore Expected Absorption Range (λ_max)
π → π* Furan-carbohydrazide system 250-320 nm
π → π* Phenyl ring 200-270 nm

Note: The exact λ_max can be influenced by solvent polarity and molecular conformation.

X-ray Crystallography for Precise Solid-State Structure Determination

Single-crystal X-ray diffraction studies on related furan-carbohydrazide derivatives have revealed key structural features that are likely to be present in this compound. rsc.org In similar structures, the furan ring is typically planar. researchgate.netresearchgate.net The carbohydrazide (B1668358) side chain may adopt a conformation that is nearly coplanar with the furan ring to maximize conjugation, though some torsion is possible. For instance, in (E)-N′-[(5-Methylfuran-2-yl)methylene]furan-2-carbohydrazide, the dihedral angle between the two furan rings is minimal at 4.2°. researchgate.net In another derivative, (E)-N′-(2-hydroxybenzylidene)furan-2-carbohydrazide, the molecule is almost planar, with a small dihedral angle of 16.12° between the benzene (B151609) and furan rings. researchgate.netnih.gov The analysis would precisely define the geometry of the phenoxymethyl (B101242) group and its orientation relative to the furan ring.

The crystal packing of this compound would be governed by a network of non-covalent interactions. nih.gov The carbohydrazide moiety is a potent hydrogen bond donor (-NH, -NH₂) and acceptor (C=O). This functionality typically leads to the formation of extensive intermolecular hydrogen bonding networks, which often dictate the supramolecular architecture. mdpi.com For example, intermolecular N—H···O hydrogen bonds are commonly observed in related structures, linking molecules into chains or more complex two- or three-dimensional networks. researchgate.netresearchgate.netnih.gov

In addition to hydrogen bonding, π-π stacking interactions between the aromatic furan and phenyl rings can play a significant role in stabilizing the crystal structure. rsc.org Such interactions are observed in related compounds, for example, between inversion-related furan rings with centroid-to-centroid distances around 3.5 Å. researchgate.net The interplay between strong hydrogen bonds and weaker interactions like C-H···O or π-π stacking defines the final crystal packing arrangement. researchgate.netresearchgate.net

Table 4: Mentioned Compounds

Compound Name
This compound
(E)-N′-[(5-Methylfuran-2-yl)methylene]furan-2-carbohydrazide

Powder X-ray Diffraction for Crystalline Phase Characterization and Purity Assessment

A comprehensive search of scientific literature and crystallographic databases did not yield specific Powder X-ray Diffraction (PXRD) data for the compound this compound. Consequently, detailed research findings, including diffractograms, peak analyses, and unit cell parameters, are not publicly available at this time.

Powder X-ray diffraction is a fundamental analytical technique used to determine the crystalline nature of a solid material. This non-destructive method provides a unique "fingerprint" of a crystalline compound, which is invaluable for both identification and purity assessment. In a typical PXRD analysis, a powdered sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ).

For a pure, crystalline sample of this compound, a PXRD analysis would be expected to reveal a distinct pattern of sharp peaks. The positions (2θ values) and relative intensities of these peaks are characteristic of the compound's specific crystal lattice structure. This data would be instrumental in:

Crystalline Phase Identification: The resulting diffractogram serves as a unique identifier for the specific crystalline form of the compound.

Purity Assessment: The absence of peaks corresponding to starting materials, intermediates, or different polymorphic forms would confirm the sample's high purity. Conversely, the presence of unexpected peaks would indicate the presence of impurities.

Structural Information: While single-crystal X-ray diffraction is required for a complete structure solution, PXRD data can be used to determine the unit cell parameters, crystal system, and space group of the compound.

Although specific experimental data for this compound is not available, the principles of PXRD analysis remain a critical component in the structural elucidation and quality control of novel synthesized compounds. Future research on this molecule will likely include such analysis to establish its solid-state properties definitively.

Computational and Theoretical Investigations of Furan Carbohydrazide Systems

Quantum Chemical Studies on Electronic Structure and Chemical Reactivity

Quantum chemical studies are fundamental to elucidating the intrinsic properties of a molecule. By solving the Schrödinger equation with various levels of approximation, these methods can predict molecular geometries, electronic properties, and spectroscopic features with a high degree of accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For compounds like 5-(Phenoxymethyl)furan-2-carbohydrazide, DFT calculations, often utilizing functionals such as B3LYP with a basis set like 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface.

Table 1: Representative Calculated Geometric Parameters for this compound using DFT

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C1-O11.36
C4-C51.37
C5-C61.45
C6=O21.23
N1-N21.39
C1-O1-C4106.5
O1-C4-C5110.8
C4-C5-C6128.1
C5-C6-N1116.5
O2=C6-N1122.3
C4-C5-C6-N1178.5
C5-C6-N1-N2175.0

Note: The data in this table is illustrative and based on typical values for similar furan-carbohydrazide structures. Actual values would require specific DFT calculations for this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule.

The distribution of electron density in the HOMO and LUMO reveals the likely sites for electrophilic and nucleophilic attack, respectively. In furan-carbohydrazide derivatives, the HOMO is often localized over the furan (B31954) ring and parts of the hydrazide moiety, indicating these are the primary sites for electron donation. The LUMO is typically distributed over the carbonyl group and the furan ring, suggesting these are the regions susceptible to receiving electrons.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
EHOMO-6.5
ELUMO-1.2
Energy Gap (ΔE)5.3

Note: This data is hypothetical and serves as an example of typical FMO energies for this class of compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Typically, red regions indicate negative electrostatic potential, corresponding to areas with an excess of electrons. These are the most likely sites for electrophilic attack. In this compound, the oxygen atoms of the carbonyl and ether groups are expected to be in these red regions. Blue regions, on the other hand, represent positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. The hydrogen atoms of the amine group in the hydrazide moiety are often found in these blue regions. Green areas denote neutral electrostatic potential.

The MEP map provides a comprehensive and intuitive picture of the molecule's reactivity, complementing the insights gained from FMO analysis.

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics, such as in frequency conversion and optical switching. Computational methods can be used to predict the NLO properties of molecules, including the first-order hyperpolarizability (β), which is a measure of the second-order NLO response.

Molecules with significant NLO properties often possess a π-conjugated system with electron-donating and electron-accepting groups, leading to a large change in dipole moment upon excitation. The furan ring in this compound is part of a conjugated system. The phenoxymethyl (B101242) and carbohydrazide (B1668358) groups can influence the electronic distribution and intramolecular charge transfer, which are key to NLO activity.

DFT calculations can provide an estimation of the first-order hyperpolarizability. A high β value suggests that the molecule may exhibit significant NLO effects. These theoretical predictions can guide the synthesis of new materials with tailored NLO properties.

Molecular Modeling and Simulation Studies for Biological Target Interactions

Molecular modeling and simulation techniques are indispensable in modern drug discovery. They allow for the investigation of how a potential drug molecule, or ligand, interacts with its biological target, typically a protein or enzyme.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. This technique is widely used to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

In a typical docking study involving a compound like this compound, a three-dimensional model of the target protein is required. The ligand is then placed in the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding.

The results of a docking study can reveal the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, the carbohydrazide moiety of this compound is capable of forming hydrogen bonds with amino acid residues in the active site of an enzyme. The furan and phenyl rings can engage in hydrophobic and π-stacking interactions.

These predictions of the binding mode can provide valuable insights into the mechanism of action of the compound and can guide the design of more potent and selective inhibitors.

Table 3: Example of Molecular Docking Results for this compound with a Hypothetical Protein Target

ParameterValueInteracting Residues
Binding Energy (kcal/mol)-8.5
Hydrogen Bonds3Asp120, Gly122, Ser150
Hydrophobic Interactions4Leu45, Val68, Ile100, Pro148
π-π Stacking1Phe149

Note: The data presented in this table is for illustrative purposes only and represents a hypothetical docking scenario.

Assessment of Binding Affinity and Interaction Energies within Active Sites

Computational studies play a pivotal role in modern drug discovery by providing detailed insights into the binding characteristics of potential drug candidates. For furan-carbohydrazide systems, these investigations are crucial for predicting their efficacy as inhibitors for various protein targets. The binding affinity, often quantified by the binding free energy (ΔG_bind), indicates the strength of the interaction between a ligand, such as this compound, and its target protein. A more negative ΔG_bind value typically corresponds to a more potent inhibitor.

Various computational methods are employed to estimate binding affinity. Molecular docking is a primary tool used to predict the preferred orientation of a ligand within the active site of a protein. The scoring functions within docking programs provide an initial estimate of the binding affinity. For instance, studies on furan-1,3,4-oxadiazole derivatives, which share structural similarities with furan-carbohydrazides, have shown strong binding affinities to enzymes like human tyrosinase (hTYR) and human tyrosinase-related protein-1 (hTYRP1). nih.gov In these studies, lead compounds demonstrated significantly lower binding energies (e.g., -11.50 kcal/mol and -13.30 kcal/mol) compared to standard inhibitors, indicating a higher predicted affinity. nih.gov

To refine these initial estimates, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often used. These methods calculate the binding free energy by considering various energy components, including van der Waals interactions, electrostatic interactions, and solvation energies. These calculations provide a more accurate representation of the binding affinity by accounting for the dynamic nature of the ligand-protein complex in a solvated environment.

The following is an illustrative data table showcasing the kind of binding affinity data generated in computational studies of furan-based compounds against a hypothetical protein target.

CompoundDocking Score (kcal/mol)ΔG_bind (MM/GBSA) (kcal/mol)ΔG_bind (MM/PBSA) (kcal/mol)
This compound (Hypothetical)-8.5-55.2-50.8
Furan-2-carbohydrazide (B108491)-6.2-40.1-38.5
Standard Inhibitor-7.9-50.5-48.1

Identification of Key Amino Acid Residues and Interaction Types (e.g., hydrogen bonding, π-stacking, metal coordination)

A crucial aspect of computational analysis is the identification of specific amino acid residues within the protein's active site that are key to the binding of the ligand. This information is invaluable for understanding the mechanism of inhibition and for designing more potent and selective inhibitors.

Hydrogen Bonding: The carbohydrazide group in this compound is a potent hydrogen bond donor and acceptor. The amide (-CONHNH2) moiety can form multiple hydrogen bonds with amino acid residues that have polar side chains, such as serine, threonine, asparagine, and glutamine, as well as with the peptide backbone of the protein. The oxygen atom of the furan ring can also act as a hydrogen bond acceptor. These hydrogen bonds are critical for anchoring the ligand in the correct orientation within the active site.

π-Stacking: The aromatic furan and phenoxy rings of this compound are capable of engaging in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. nih.govrsc.orgnih.govresearchgate.net These interactions, which arise from the electrostatic interaction between the quadrupole moments of the aromatic rings, contribute significantly to the binding affinity and specificity. The geometry of these interactions can be parallel-displaced or T-shaped, depending on the specific arrangement of the aromatic rings.

Metal Coordination: In metalloenzymes, where a metal ion (often zinc) is present in the active site, the carbohydrazide moiety can act as a chelating agent, coordinating with the metal ion. nih.govresearchgate.net This type of interaction can be very strong and is a common feature of many enzyme inhibitors. The oxygen and nitrogen atoms of the carbohydrazide can form coordinate bonds with the metal, displacing water molecules and inhibiting the catalytic activity of the enzyme.

The table below provides a hypothetical summary of the key interactions between this compound and the active site residues of a target protein.

Interaction TypeLigand MoietyKey Amino Acid Residues
Hydrogen BondingCarbohydrazide (-CONHNH2)Ser122, Asn155
Hydrogen BondingFuran OxygenGln125
π-π StackingPhenoxy RingPhe268, Trp84
π-π StackingFuran RingTyr272
Hydrophobic InteractionsPhenoxymethyl GroupLeu198, Val201

Molecular Dynamics Simulations for Conformational Stability and Dynamic Interactions

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govnih.gov MD simulations are essential for assessing the conformational stability of the ligand within the active site and for understanding the dynamic nature of the interactions.

A typical MD simulation for a ligand-protein complex involves placing the docked structure in a solvent box (usually water) with appropriate ions to mimic physiological conditions. The system is then subjected to a series of energy minimization and equilibration steps before the production run, which can range from nanoseconds to microseconds. During the simulation, the trajectory of each atom is calculated based on classical mechanics.

Analysis of the MD trajectory can reveal important information about the stability of the complex. The root-mean-square deviation (RMSD) of the ligand and the protein backbone atoms is often monitored to assess whether the system has reached a stable equilibrium. A low and stable RMSD for the ligand indicates that it remains bound in a consistent conformation within the active site.

The root-mean-square fluctuation (RMSF) of individual amino acid residues can highlight which parts of the protein are flexible and which are constrained by the binding of the ligand. This can help to identify residues that are important for the dynamic recognition and binding of the inhibitor.

Furthermore, MD simulations allow for a more detailed analysis of the intermolecular interactions over time. The persistence of hydrogen bonds and the fluctuations in the distances and angles of π-stacking interactions can be quantified. This provides a more realistic picture of the binding event than the static image from molecular docking. For furan-based inhibitors, MD simulations have been used to confirm the stability of their binding modes and to validate the interactions predicted by docking studies. nih.govnih.gov

The following table illustrates the type of data that can be obtained from an MD simulation analysis for a ligand-protein complex.

ParameterValueInterpretation
Average Ligand RMSD (Å)1.5 ± 0.3Stable binding conformation in the active site.
Average Protein Backbone RMSD (Å)2.1 ± 0.4The overall protein structure is stable during the simulation.
Key Hydrogen Bond Occupancy (%) (Ligand-Ser122)85.2A persistent and strong hydrogen bond interaction.
Average π-π Stacking Distance (Å) (Phenoxy-Phe268)3.8 ± 0.5A stable π-stacking interaction is maintained.

Structure Activity Relationship Sar Studies of Furan Carbohydrazide Derivatives in Biological Contexts

General Principles of SAR for Furan-Carbohydrazide Scaffolds

The furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom, serves as a rigid core. wisdomlib.org Its oxygen atom can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets. nih.gov The aromatic nature of the furan ring also allows it to participate in π-π stacking interactions with aromatic amino acid residues in proteins. nih.gov The central carbohydrazide (B1668358) linker provides a combination of rigidity and flexibility. The amide portion is planar, while the N-N bond allows for some rotational freedom. This linker is rich in hydrogen bond donors (N-H) and acceptors (C=O), making it a key region for establishing strong connections with biological macromolecules. researchgate.netajgreenchem.com The terminal substituted group, such as the phenoxymethyl (B101242) moiety, typically occupies a hydrophobic pocket in the target's binding site and can be extensively modified to fine-tune the compound's potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

Influence of Substituent Variations on Molecular Interactions and Biological Potency

Systematic modification of the furan-carbohydrazide scaffold has been a key strategy for optimizing biological activity. The nature, position, and orientation of various substituents can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby altering its interaction with biological targets.

The position of substituents is also critical. Studies on related benzofuran (B130515) derivatives showed that the placement of groups like chloro, methyl, or methoxy (B1213986) at different positions on a terminal benzene (B151609) ring led to significant variations in anticancer activity. nih.gov For example, a derivative with a 4-chlorophenyl group demonstrated greater potency than one with a 2-chlorophenyl group, suggesting that the substituent's location affects the optimal fit within the target's binding pocket. nih.gov Lipophilicity, influenced by substituents like propyl groups, can also impact the ability of a compound to cross biological membranes. ontosight.ai

Table 1: Effect of Phenoxymethyl/Phenyl Substitutions on Biological Activity

Parent ScaffoldSubstituent on Phenyl RingPositionObserved Effect on ActivityReference
Furan-2-carbohydrazide (B108491)Nitro (-NO2)ortho (on a phenol)Enhanced glucagon (B607659) receptor inhibitory activity. nih.gov
3-methyl-2-benzofuran carbohydrazideChloro (-Cl)para (4-position)High anticancer activity. nih.gov
3-methyl-2-benzofuran carbohydrazideChloro (-Cl)ortho (2-position)Moderate anticancer activity. nih.gov
3-methyl-2-benzofuran carbohydrazideHydroxy (-OH)para (4-position)High anticancer activity. nih.gov
3-methyl-2-benzofuran carbohydrazideMethoxy (-OCH3)para (4-position)High anticancer activity. nih.gov

The furan ring is not merely a passive scaffold; its substitution pattern significantly influences biological outcomes. researchwithrowan.com The electronic properties of the furan ring can be modulated by adding substituents, which in turn affects its reactivity and interaction with target molecules. nih.gov For example, adding a methyl group to the furan ring can alter its electronic nature and steric profile. rsc.org

A common strategy in medicinal chemistry is bioisosteric replacement, where one functional group or moiety is replaced with another that has similar physical or chemical properties. researchgate.netcambridgemedchemconsulting.com Replacing the furan ring with other aromatic systems like benzene or thiophene (B33073) is a key approach to probe the importance of the furan oxygen. researchgate.net In a study on SARS-CoV-2 main protease inhibitors, replacing the 2,5-position substituted furan ring with a benzene ring led to a decrease in potency, indicating that the furan ring itself was likely involved in crucial binding interactions, such as forming a π-π stacking interaction with a histidine residue in the enzyme's active site. nih.gov This highlights the specific and advantageous role the furan heterocycle can play in molecular recognition.

The hydrazide functional group (-CONHNH2) is a highly versatile chemical handle that allows for extensive derivatization. mdpi.com Its reactivity is frequently exploited to generate large libraries of related compounds with diverse biological activities. ajgreenchem.comontosight.ai

One of the most common derivatizations is the condensation of the terminal amine of the hydrazide with various aldehydes or ketones to form Schiff bases (or hydrazones). ajgreenchem.comnih.gov This transformation not only extends the molecular structure but also introduces new functional groups that can engage in different interactions with a biological target. The nature of the substituent on the aldehyde used for condensation plays a crucial role in determining the final activity. nih.gov

Furthermore, the hydrazide moiety can serve as a precursor for the synthesis of various five-membered heterocyclic rings, such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and thiadiazoles. mdpi.comresearchgate.netresearchgate.net This cyclization process locks the conformation of the side chain, reducing its flexibility and potentially increasing its binding affinity by lowering the entropic penalty of binding. These newly formed heterocyclic rings introduce different electronic and hydrogen-bonding properties compared to the parent linear hydrazide, often leading to an enhancement or complete change in the pharmacological profile. mdpi.com For example, the conversion of a furan-carbohydrazide into a triazinone derivative demonstrated significant G2/M phase cell cycle disruption in cancer cells. mdpi.com Similarly, cyclization reactions of furan-2-carbonyl isothiocyanate with nucleophiles have been used to generate a variety of bioactive azoles and azines. researchgate.net

Table 2: Influence of Hydrazide Group Derivatization on Biological Activity

Starting MaterialReaction/DerivatizationResulting StructureBiological OutcomeReference
3-methyl-2-benzofuran carbohydrazideCondensation with substituted benzaldehydesSchiff Base (Hydrazone)Generated potent anticancer agents. nih.gov
Furan-carbohydrazide precursorReaction with phenyl hydrazine (B178648)N-phenyl triazinoneInduced G2/M cell cycle arrest and apoptosis. mdpi.com
Furan-2-carbonyl isothiocyanateAddition-cyclization with nitrogen nucleophilesTriazines, pyrimidines, thiadiazolesCompounds showed moderate antibacterial activity. researchgate.net
Diacyl-hydrazine derivatives containing furan-Diacyl-hydrazineShowed fungicidal, insecticidal, and antitumor activities. researchgate.netresearchgate.net
2-[2-oxofuran-3(2H)-ylidene]furan-2-carbohydrazidesDecyclization with alcoholsAlkyl 4-oxo-2-[2-(furan-2-ylcarbonyl)hydrazinylidene]butanoatesResulted in compounds with pronounced analgesic activity. researchgate.net

Mechanistic Insights Derived from SAR Analysis Linking Structural Features to Molecular Biological Activity

SAR analysis, when combined with techniques like molecular modeling and enzymatic assays, provides powerful mechanistic insights into how a compound exerts its biological effect. By identifying which structural features are essential for activity, researchers can formulate a hypothesis about the compound's binding mode to its target.

For instance, in the development of furan-based inhibitors for the SARS-CoV-2 main protease, molecular docking studies revealed that the furan ring was deeply buried in the S2 site of the enzyme's active pocket. nih.gov It formed a critical π-π stacking interaction with the imidazole (B134444) ring of a His41 residue. nih.gov The study also showed that a thiourea (B124793) linker, a derivative of the hydrazide group, formed two hydrogen bonds with the backbone of a Cys44 residue. nih.gov Replacing this linker with a simple hydrazine or imine led to a loss of potency, confirming the importance of these specific hydrogen bonds for inhibitory activity. nih.gov

Similarly, quantitative structure-activity relationship (QSAR) studies on furan-containing diacyl-hydrazine derivatives use computational models to correlate structural properties with biological activity. researchgate.net Such models can highlight the importance of specific electronic or steric features for activity. Molecular docking of these compounds can further reveal that they act as ecdysteroid agonists, providing a clear mechanism for their insecticidal properties. researchgate.net These examples demonstrate how SAR is not just about identifying potent compounds but also about understanding the fundamental molecular interactions that drive biological activity, paving the way for rational drug design.

Investigating Molecular Mechanisms of Biological Activity for Furan Carbohydrazide Compounds

Enzyme Inhibition Mechanisms and Specific Biological Target Identification

The biological effects of furan-carbohydrazide derivatives are often attributed to their ability to inhibit specific enzymes crucial for the survival and proliferation of pathogenic organisms or for the progression of certain diseases. The following sections explore the inhibitory mechanisms of these compounds against a range of validated biological targets.

Inhibition of Bacterial Enzymes (e.g., Dihydrofolate Reductase, DNA Gyrase, Dihydropteroate Synthetase, Pyruvate (B1213749) Kinase)

The antibacterial activity of furan-containing compounds can often be traced to their interference with essential bacterial enzymes. While direct studies on "5-(Phenoxymethyl)furan-2-carbohydrazide" are limited, research on analogous structures provides valuable insights into potential mechanisms.

Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme in the folate biosynthesis pathway, essential for the synthesis of nucleic acids and amino acids. orscience.runih.gov Its inhibition leads to the disruption of DNA replication and cell growth, making it a key target for antibacterial agents. orscience.ru Furan-containing compounds, particularly those with electron-accepting groups, have shown potential as DHFR inhibitors. zsmu.edu.ua For instance, certain pteridine (B1203161) derivatives incorporating a furan (B31954) ring have been found to inhibit DHFR, suggesting that the furan moiety can interact with the enzyme's active site. zsmu.edu.ua The activity of these compounds is influenced by the nature of the substituents on the furan and any attached aryl rings. zsmu.edu.ua

DNA Gyrase: This enzyme is a type II topoisomerase that introduces negative supercoils into bacterial DNA, a process vital for DNA replication and transcription. nih.govnih.gov Its absence in human cells makes it an attractive target for selective antibacterial drugs. nih.gov Several novel DNA gyrase inhibitors incorporating heterocyclic scaffolds have been discovered. nih.govresearchgate.net For example, N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives have demonstrated potent inhibitory activity against S. aureus and B. subtilis DNA gyrase. nih.gov These findings suggest that the carbohydrazide (B1668358) moiety can play a crucial role in binding to the enzyme.

Dihydropteroate Synthetase (DHPS): DHPS is another key enzyme in the folate synthesis pathway, catalyzing the conversion of para-aminobenzoic acid (PABA) to dihydropteroate. wikipedia.org Sulfonamide antibiotics act as competitive inhibitors of DHPS. wikipedia.org While direct evidence for furan-carbohydrazide derivatives as DHPS inhibitors is not abundant, the general strategy of targeting this enzyme with PABA analogues is well-established. nih.govcnr.it The development of novel, non-sulfonamide inhibitors is an active area of research, and heterocyclic scaffolds are being explored for their potential to interact with the pterin-binding site of the enzyme. nih.gov

Pyruvate Kinase (PK): This enzyme catalyzes the final step of glycolysis and is crucial for cellular energy metabolism. nih.gov While it is a potential target, specific inhibitors based on the furan-carbohydrazide scaffold are not extensively documented in the available literature. However, the M2 isoform of pyruvate kinase (PKM2) is a known target for cancer therapy, and novel inhibitors are being investigated. researchgate.net

Target EnzymeCompound Class/ExampleReported Activity/Mechanism
Dihydrofolate Reductase (DHFR)Pteridine-furan derivativesInhibition of DHFR, with activity influenced by substituents. zsmu.edu.ua
DNA GyraseN′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazidePotent inhibition of S. aureus and B. subtilis DNA gyrase. nih.gov
Dihydropteroate Synthetase (DHPS)General Heterocyclic ScaffoldsPotential to act as non-sulfonamide inhibitors by targeting the pterin-binding site. nih.gov
Pyruvate Kinase (PK)General Small MoleculesPKM2 is a target for cancer therapy. researchgate.net

Inhibition of Microbial Enoyl Reductase and Methionine Aminopeptidase

Microbial Enoyl-Acyl Carrier Protein Reductase (ENR): ENR is a vital enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway, which is absent in humans. nih.govwikipedia.org This makes ENR an excellent target for the development of novel antibacterial agents. researchgate.netdrugbank.com The inhibition of ENR disrupts the bacterial cell membrane synthesis, leading to a bacteriostatic effect. wikipedia.org While specific data on "this compound" is unavailable, the furan scaffold is present in various known ENR inhibitors.

Methionine Aminopeptidase (MetAP): MetAPs are metalloenzymes that cleave the N-terminal methionine from newly synthesized proteins, a crucial step in protein maturation. nih.gov These enzymes are considered promising targets for antibacterial drugs. nih.gov Catechol-based inhibitors containing heterocyclic rings like furan have shown potent activity against bacterial MetAPs. nih.gov The furan ring in these compounds can engage in interactions within the enzyme's active site.

Target EnzymeCompound Class/ExampleReported Activity/Mechanism
Enoyl-Acyl Carrier Protein Reductase (ENR)General furan-containing compoundsInhibition of the bacterial fatty acid synthesis pathway. nih.govresearchgate.net
Methionine Aminopeptidase (MetAP)Catechol-furan derivativesInhibition of bacterial MetAP through interaction with the active site. nih.gov

Tyrosinase Inhibitory Activity and Kinetic Mechanisms

Tyrosinase is a copper-containing enzyme that plays a key role in melanin (B1238610) biosynthesis and enzymatic browning in fruits and vegetables. researchgate.net Its inhibitors are of great interest in the cosmetic and food industries. Furan derivatives have been identified as promising tyrosinase inhibitors. researchgate.net

Studies on (E)-1-(furan-2-yl)prop-2-en-1-one derivatives have shown that the furan ring's oxygen, along with the adjacent carbonyl oxygen, can coordinate with the copper ions in the active site of tyrosinase. researchgate.net The inhibitory mechanism can vary depending on the specific substituents. For example, kinetic studies on certain hydroxy-substituted derivatives have identified them as competitive or mixed-type inhibitors. nih.gov The inhibitory potency is often expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. thieme-connect.de

Compound Class/ExampleIC50 ValueKinetic Mechanism
Hydroxy-substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives0.0089 µM to >100 µMCompetitive or Mixed-type nih.gov
(E)-1-(furan-2-yl)prop-2-en-1-one derivativesVaries with substitutionVaries with substitution researchgate.net

Urease Inhibitory Activity

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. nih.gov It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori. nih.gov Urease inhibitors can therefore be valuable in treating infections caused by these bacteria. The mechanism of urease inhibition often involves the interaction of the inhibitor with the nickel ions in the enzyme's active site. nih.govresearchgate.net

Furan chalcones and other furan derivatives have demonstrated promising urease inhibitory activity. researchgate.net Structure-activity relationship studies of furan chalcones have revealed that substitutions on the aryl ring attached to the furan moiety significantly influence their inhibitory potency. researchgate.net For instance, dichlorophenyl and chlorophenyl substituted furan chalcones have shown more potent urease inhibition than the standard inhibitor thiourea (B124793). researchgate.net The mechanism of inhibition by such compounds is often reversible and can be of a mixed type. researchgate.net

Data from a study on furan chalcones. researchgate.net

Cyclooxygenase (COX-2) Activity Modulation

Cyclooxygenase (COX) is an enzyme responsible for the formation of prostanoids, including prostaglandins. There are two main isoforms, COX-1 and COX-2. COX-2 is inducible and its expression is elevated during inflammation. d-nb.info Therefore, selective COX-2 inhibitors are sought after as anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Naturally occurring 2-arylbenzofurans have been identified as potential COX-2 inhibitors. mdpi.com While not furan-carbohydrazides, these structures share the furanoid core. Molecular docking studies have suggested that these compounds can bind within the active site of COX-2, with their activity being influenced by the substitution pattern on the aryl ring. mdpi.com The development of furan-based compounds as selective COX-2 inhibitors is an area of ongoing research. nih.govnih.gov

Interaction with Cellular Components and Modulation of Biochemical Pathways

Beyond direct enzyme inhibition, the biological effects of furan-carbohydrazide compounds can be attributed to their interactions with other cellular components and their ability to modulate complex biochemical pathways. The lipophilicity and hydrogen bonding capabilities of the furan ring and the carbohydrazide moiety can facilitate interactions with various biological macromolecules. These interactions can lead to the modulation of signaling pathways, disruption of cellular processes, and ultimately, the observed therapeutic or toxic effects. Further research is needed to fully elucidate these broader cellular interactions for "this compound" and its derivatives.

Induction of Apoptosis Pathways (e.g., modulation of p53, Bax, Bcl-2 levels, cell cycle disruption)

Certain furan-based derivatives have demonstrated potent cytotoxic activity through the induction of apoptosis, a form of programmed cell death essential for tissue homeostasis. The intrinsic mitochondrial mechanism of apoptosis is a key pathway targeted by these compounds. nih.gov This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bcl-2-associated X protein (Bax). preprints.org

Studies on novel furan-based compounds have shown that they can significantly alter the levels of key regulatory proteins in this pathway. For instance, treatment of cancer cells with certain furan derivatives led to a notable increase in the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax. nih.gov Concurrently, a decrease in the level of the anti-apoptotic protein Bcl-2 was observed. nih.gov The tumor suppressor p53 plays a critical role in initiating apoptosis, partly by directly activating the transcription of the Bax gene. preprints.orgresearchgate.net The resulting shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, ultimately executing the apoptotic cascade. nih.gov

In addition to modulating apoptotic proteins, these furan derivatives can also induce cell cycle disruption. DNA flow cytometric analysis has revealed that some of these compounds can cause cell cycle arrest at the G2/M phase. nih.gov This disruption prevents the cell from proceeding through mitosis, and an accumulation of cells in the pre-G1 phase suggests that cell death occurs via an apoptotic process. nih.gov This ability to interfere with the cell cycle is a hallmark of many anticancer agents. silae.it

Biochemical Basis of Antimicrobial Effects Beyond Direct Enzyme Inhibition

The antimicrobial properties of furan derivatives extend beyond direct enzyme inhibition, encompassing mechanisms that disrupt bacterial communication and community structures. One such mechanism is the interference with quorum sensing (QS), a cell-to-cell communication process that bacteria use to coordinate gene expression and collective behaviors, including biofilm formation and virulence factor production. mdpi.com

Research on furan-2-carboxamides, which are structurally related to furan-carbohydrazides, has shown significant activity against the formation of biofilms by pathogens like Pseudomonas aeruginosa. mdpi.com Biofilms are complex bacterial communities that exhibit increased resistance to antimicrobial agents and host immune responses. mdpi.com Certain furan-carbohydrazides have been identified as potent antibiofilm agents. mdpi.com Their activity is linked to the disruption of QS systems. For example, these compounds have been shown to reduce the production of QS-regulated virulence factors such as pyocyanin (B1662382) and proteases in P. aeruginosa, suggesting that the bacterial communication network is a plausible target. mdpi.com

This anti-quorum sensing activity may involve competition with bacterial signaling molecules for binding to their cognate receptors. ontosight.ai By blocking these receptors, the furan derivatives can effectively silence the communication pathways that trigger the expression of genes required for biofilm formation and virulence. mdpi.comontosight.ai This approach represents a promising strategy to combat bacterial infections by disarming pathogens rather than killing them directly, which may reduce the selective pressure for the development of resistance.

Elucidation of Anti-inflammatory Mechanisms (e.g., inhibition of protein denaturation, proteinase activity, hemolysis)

Furan-carbohydrazide compounds have demonstrated significant anti-inflammatory potential through various mechanisms that stabilize cellular components and inhibit inflammatory mediators. Key among these mechanisms are the inhibition of protein denaturation, protection against proteinase activity, and prevention of hemolysis. preprints.org

Protein denaturation is a well-documented cause of inflammation; when proteins lose their structure, they can trigger an inflammatory response. mdpi.comresearchgate.net The ability of a compound to prevent heat-induced denaturation of proteins, such as bovine serum albumin (BSA), is a recognized indicator of anti-inflammatory activity. preprints.org Studies on 5-bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, a related derivative, showed a concentration-dependent inhibitory effect on BSA denaturation. preprints.org

Leukocyte proteinases play a crucial role in tissue damage during inflammation. preprints.org Therefore, inhibiting these enzymes can provide significant protection. The same furan-carbohydrazide derivative exhibited a strong inhibitory effect on proteinase activity, in some cases superior to the standard anti-inflammatory drug diclofenac (B195802) sodium at similar concentrations. preprints.org

Furthermore, the integrity of red blood cell (RBC) membranes is critical, as their lysis (hemolysis) can release mediators that promote inflammation. nih.govresearchgate.net The membrane-stabilizing property of furan-carbohydrazides is demonstrated by their ability to inhibit hypotonicity-induced hemolysis of RBCs. preprints.org Research has shown that these compounds can offer substantial protection against hemolysis, again surpassing the efficacy of standard drugs in a concentration-dependent manner. preprints.org This stabilizing effect is likely linked to the antioxidant properties of the furan ring, which can scavenge free radicals that cause oxidative damage to cell membranes. nih.gov

Table 1: Inhibition of Heat-Induced BSA Denaturation by a Furan-Carbohydrazide Derivative
Concentration (µg/mL)% Inhibition of Denaturation
6.2551.89 ± 0.001
12.555.14 ± 0.001
2559.19 ± 0.002
5063.24 ± 0.001
10066.76 ± 0.001
Table 2: Inhibition of Proteinase Activity by a Furan-Carbohydrazide Derivative
Concentration (µg/mL)% Inhibition of Proteinase Activity
6.2551.31 ± 0.827
12.561.48 ± 0.473
2568.11 ± 0.001
5073.64 ± 0.030
10079.07 ± 0.001
Table 3: Inhibition of Hypotonicity-Induced Hemolysis by a Furan-Carbohydrazide Derivative
Concentration (µg/mL)% Inhibition of Hemolysis
6.2583.30 ± 0.002
12.586.67 ± 0.001
2590.37 ± 0.001
5093.58 ± 0.001
10095.95 ± 0.001

Data in tables is based on findings for 5-bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. preprints.org

Advanced Biochemical and Cellular Assays for Mechanism Elucidation (e.g., ELISA, Flow Cytometry)

The elucidation of the molecular mechanisms described above relies on a variety of advanced biochemical and cellular assays. Enzyme-Linked Immunosorbent Assay (ELISA) and Flow Cytometry are two powerful techniques that have been instrumental in this research. nih.gov

ELISA is a widely used immunological assay to quantify proteins and other molecules. In the context of furan-carbohydrazide research, ELISA has been employed to measure the changes in the levels of key apoptotic proteins. nih.gov For example, this technique has been used to confirm that treatment with furan derivatives leads to a significant increase in the expression of p53 and Bax, and a corresponding decrease in Bcl-2, providing quantitative evidence for the modulation of the intrinsic apoptotic pathway. nih.gov

Flow cytometry is a sophisticated technique used to analyze the physical and chemical characteristics of particles or cells as they pass through a laser beam. It is particularly valuable for studying the cell cycle and apoptosis. nih.gov DNA flow cytometric studies have been used to demonstrate that furan-based compounds can induce cell cycle arrest at specific phases, such as G2/M. nih.gov Furthermore, by using specific fluorescent stains like Annexin V/PI, flow cytometry can distinguish between viable, apoptotic, and necrotic cells, confirming that the observed cell death occurs through an apoptotic cascade. nih.gov

Conclusion and Future Research Directions

Synthesis of Current Academic Research Findings on 5-(Phenoxymethyl)furan-2-carbohydrazide and Analogues

Research into furan-2-carbohydrazide (B108491) derivatives has revealed a wide spectrum of biological activities, establishing this scaffold as a promising platform for drug discovery. While specific studies on this compound are not extensively detailed in publicly available literature, a synthesis of the research on its close analogues provides valuable insights into its potential properties and synthetic pathways.

The synthesis of furan-2-carbohydrazide analogues typically involves multi-step reaction sequences. A common approach begins with a 5-substituted-2-furaldehyde, which can be prepared through various synthetic routes, including Pd-catalyzed cross-coupling reactions nih.gov. The carbohydrazide (B1668358) moiety is generally introduced by converting the corresponding carboxylic acid or ester with hydrazine (B178648) hydrate. For instance, the synthesis of related compounds has been achieved by reacting a furan-2-carbohydrazide with various aldehydes to form hydrazones researchgate.net. The phenoxymethyl (B101242) group at the 5-position can be introduced via a Williamson ether synthesis on a 5-(hydroxymethyl)furan derivative.

The biological evaluation of furan-2-carbohydrazide analogues has demonstrated a range of activities, including antimicrobial, anti-inflammatory, and anticancer properties ijabbr.comutripoli.edu.lynih.gov. For example, certain furan-based thiosemicarbazides and 1,2,4-triazoles, which share structural similarities with carbohydrazides, have shown notable antiproliferative and antioxidant activities semanticscholar.org. The furan (B31954) ring is a key structural feature in many bioactive compounds and can act as a scaffold that facilitates interactions with biological targets orientjchem.org. The diverse biological profiles of these analogues underscore the therapeutic potential of the furan-2-carbohydrazide core.

Identification of Unexplored Research Avenues and Critical Knowledge Gaps

Despite the promising biological activities of the broader class of furan-2-carbohydrazides, there are significant knowledge gaps concerning this compound itself. The primary unexplored avenue is the comprehensive biological screening of this specific compound. Its potential as an anticancer, antimicrobial, or anti-inflammatory agent remains to be systematically evaluated.

Furthermore, there is a lack of published data on its pharmacokinetic and pharmacodynamic profiles. Understanding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound is crucial for its development as a potential therapeutic agent.

The structure-activity relationships (SAR) for the 5-(phenoxymethyl) substituent are also not well-established. Investigating how substitutions on the phenyl ring of the phenoxymethyl group affect biological activity would provide valuable information for designing more potent and selective analogues.

Prospective Directions for the Rational Design and Synthesis of Novel Furan-Carbohydrazide Analogues with Tailored Biological Activities

Future research should focus on the rational design and synthesis of novel furan-carbohydrazide analogues with optimized biological activities. This can be achieved by exploring various substitutions at different positions of the core structure.

Table 1: Potential Modifications for Novel Furan-Carbohydrazide Analogues

Position of ModificationType of ModificationPotential Impact on Biological Activity
Phenyl Ring of Phenoxymethyl Group Introduction of electron-donating or electron-withdrawing groupsAltering electronic properties to enhance binding affinity with biological targets.
Furan Ring Substitution at the 3- or 4-positionModulating the overall shape and polarity of the molecule.
Carbohydrazide Moiety Conversion to related heterocycles (e.g., oxadiazoles, triazoles)Improving metabolic stability and pharmacokinetic properties.
Linker between Furan and Phenyl Ring Variation of the ether linkage (e.g., thioether, amine)Investigating the importance of the oxygen atom for biological activity.

By systematically synthesizing and screening libraries of these novel analogues, it will be possible to develop compounds with tailored biological activities for specific therapeutic targets.

Potential for Synergistic Integration of Computational Chemistry and Synthetic Organic Methodologies in Future Research Endeavors

The integration of computational chemistry with synthetic organic methodologies offers a powerful approach to accelerate the discovery and optimization of novel furan-carbohydrazide analogues. In silico techniques can play a crucial role in the rational design process.

Molecular docking studies can be employed to predict the binding modes of designed compounds with specific biological targets, such as enzymes or receptors nih.govmdpi.com. This can help in prioritizing the synthesis of compounds with the highest predicted affinity. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structures of the analogues with their biological activities, providing insights for the design of more potent compounds.

Computational tools can also be used to predict the ADMET properties of virtual compounds, allowing for the early identification of candidates with favorable pharmacokinetic profiles. This synergistic approach, combining computational predictions with experimental validation through synthesis and biological testing, will undoubtedly streamline the development of new and effective therapeutic agents based on the furan-carbohydrazide scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(Phenoxymethyl)furan-2-carbohydrazide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The synthesis typically involves condensation of furan-2-carbaldehyde derivatives with hydrazine hydrate. For example, analogs like 5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide are synthesized by refluxing 5-(substituted phenoxymethyl)furan-2-carbaldehyde with hydrazine hydrate in ethanol/methanol (60–80°C, 6–8 hours) . Optimization includes:

  • Solvent selection : Polar protic solvents (ethanol, methanol) enhance reaction efficiency.
  • Temperature control : Reflux conditions prevent side reactions (e.g., oxidation of the hydrazide group).
  • Purification : Recrystallization (using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%) .
    • Data Table :
SubstrateSolventTime (h)Yield (%)Purity (%)
5-(Phenoxymethyl)furan-2-carbaldehydeEthanol67897
5-(4-Chlorophenoxymethyl)furan-2-carbaldehydeMethanol88296

Q. How should researchers design preliminary assays to evaluate the antimicrobial potential of this compound?

  • Methodology :

  • Disk diffusion assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 50–200 µg/mL. Measure inhibition zones and compare with standard antibiotics (e.g., ampicillin) .
  • Minimum Inhibitory Concentration (MIC) : Use broth microdilution methods (CLSI guidelines) to determine MIC values. For example, analogs like 5-(2-chlorophenyl)furan-2-carbohydrazide show MICs of 8–32 µg/mL against Candida albicans .
    • Controls : Include solvent-only controls and reference drugs to validate assay reliability.

Q. What purification techniques are recommended post-synthesis to isolate this compound?

  • Recrystallization : Use ethanol/water (3:1 v/v) for high-purity crystals. Slow cooling (0.5°C/min) minimizes impurities .
  • Chromatography : For complex mixtures, silica gel column chromatography with ethyl acetate/hexane (1:2 ratio) effectively separates the product from byproducts (e.g., unreacted aldehyde) .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values in anticancer assays)?

  • Methodology :

  • Standardize protocols : Ensure consistent cell lines (e.g., MCF-7 for breast cancer), culture conditions, and incubation times (48–72 hours) .
  • Validate mechanisms : Use flow cytometry (apoptosis assays) and Western blotting (e.g., caspase-3 activation) to confirm cytotoxic pathways .
  • Cross-lab validation : Collaborate with independent labs to replicate results, addressing variability in compound solubility or assay sensitivity .

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzyme inhibition)?

  • Molecular docking : Use AutoDock Vina to model binding poses with targets like methionine aminopeptidase (PDB ID: 2XTC). Focus on hydrogen bonding between the carbohydrazide group and active-site residues (e.g., His₇₉, Asp₁₀₈) .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions critical for reactivity .

Q. What are the challenges in crystallographic characterization of this compound, and how can they be addressed?

  • Challenges :

  • Disorder in flexible groups : The phenoxymethyl side chain may exhibit rotational disorder.
  • Hydrazide tautomerism : Keto-enol tautomers complicate electron density maps.
    • Solutions :
  • Low-temperature data collection (100 K) reduces thermal motion artifacts.
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., O–H⋯N hydrogen bonds) to resolve packing ambiguities .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

  • Methodology :

  • Substituent variation : Compare bioactivity of derivatives with substituents at the phenoxy group (e.g., -Cl, -CH₃, -OCH₃). For example, 5-(4-Chloro-2-methylphenoxy)methyl analogs show 2× higher antimicrobial activity than non-chlorinated derivatives .
  • Electron-withdrawing groups : Chlorine at the para position enhances electrophilicity, improving enzyme inhibition (e.g., IC₅₀ = 1.2 µM for 5-(4-Cl-phenyl) derivatives vs. 8.5 µM for unsubstituted analogs) .

Q. What advanced spectroscopic techniques confirm the hydrazide moiety’s configuration and stability?

  • FT-IR : Detect N–H stretches (3100–3300 cm⁻¹) and C=O vibrations (1650–1680 cm⁻¹). Absence of aldehyde peaks (~2800 cm⁻¹) confirms complete conversion to hydrazide .
  • ¹H/¹³C NMR : Hydrazide protons appear as broad singlets at δ 9.8–10.2 ppm. The furan C=O carbon resonates at δ 160–165 ppm in ¹³C spectra .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.